Technical Documentation Center

N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide
  • CAS: 1018046-16-6

Core Science & Biosynthesis

Foundational

Predicted Metabolic Stability of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Executive Summary This technical guide provides a comprehensive analysis of the predicted metabolic stability of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide . This molecule represents a structural convergence of a 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the predicted metabolic stability of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide . This molecule represents a structural convergence of a 2-pyridone scaffold (often utilized as a bioisostere for phenyl or amide rings) and a benzylic amide side chain.

Based on structural-activity relationship (SAR) analysis and enzymatic logic, this compound is predicted to exhibit moderate metabolic stability (


 ~ 20-50 µL/min/mg protein), with clearance driven by two distinct competing pathways:
  • Phase I Oxidation (CYP450): N-dealkylation at the benzylic carbon.

  • Phase II Conjugation (UGT): N-glucuronidation at the lactam nitrogen (N1).

This guide outlines the in silico prediction framework, the specific metabolic liabilities, and the in vitro validation protocols required to confirm these predictions in a drug discovery setting.

Structural Analysis & Metabolic Liabilities[1]

To accurately predict stability, we must deconstruct the molecule into its metabolically active pharmacophores.

The 2-Pyridone Core (Lactam)

The 2-oxo-1,2-dihydropyridine ring exists in tautomeric equilibrium, but predominantly in the lactam (NH-C=O) form in solution.[1][2]

  • Liability: The free nitrogen at position 1 (N1) is a nucleophile. While resistant to CYP-mediated oxidation due to the electron-deficient nature of the pyridine-like system, it is a prime substrate for UDP-glucuronosyltransferases (UGTs) , specifically UGT1A4 and UGT2B10.

  • Stability: Generally stable against hydrolysis.

The N-Benzyl Carboxamide Side Chain

The substituent at position 4 is an amide linked to a benzyl group.

  • Liability (Major): The benzylic carbon (the

    
     between the amide nitrogen and the phenyl ring) is a "metabolic soft spot." It is highly susceptible to Hydrogen Atom Transfer (HAT) initiated by CYP450 isoforms (predominantly CYP3A4 and CYP2D6).
    
  • Mechanism: Hydroxylation at this position forms an unstable carbinolamide , which spontaneously collapses (N-dealkylation) to release benzaldehyde and the primary amide metabolite.

Predicted Metabolic Map (Graphviz)

The following diagram illustrates the predicted biotransformation pathways.

MetabolicPathways Parent Parent Compound (N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide) M1 Metabolite M1 (Carbinolamide Intermediate) Parent->M1 CYP3A4/2D6 (Benzylic Hydroxylation) M3 Metabolite M3 (N-Glucuronide at N1) Parent->M3 UGT1A4/2B10 (Phase II Conjugation) M4 Metabolite M4 (Phenyl Ring Hydroxylation) Parent->M4 CYP450 (Aromatic Oxidation) M2 Metabolite M2 (Primary Amide) + Benzaldehyde M1->M2 Spontaneous Collapse (N-dealkylation)

Figure 1: Predicted metabolic tree showing the competition between oxidative dealkylation (M1/M2) and direct glucuronidation (M3).

In Silico Prediction Framework[4]

Before wet-lab synthesis, metabolic stability should be assessed using computational models to prioritize lead optimization.

Computational Tools & Descriptors
  • Software: StarDrop (P450 module), ADMET Predictor, or SwissADME.

  • Key Descriptors to Calculate:

    • Bond Dissociation Energy (BDE): Calculate the BDE for the benzylic C-H bonds. Lower BDE (< 85 kcal/mol) correlates with higher CYP susceptibility.

    • Lipophilicity (LogP/LogD): If LogD > 3.0, the compound will likely have higher affinity for CYP active sites, increasing intrinsic clearance (

      
      ).
      
    • Site of Metabolism (SOM) Probability: Machine learning models (e.g., Fame 3 or RS-WebPredictor) usually rank the benzylic carbon as the #1 site of metabolism.

Interpretation Logic[5]
  • If predicted

    
     min (Human Liver Microsomes):  The benzylic dealkylation is too rapid.
    
    • Strategy: Block the site by adding a methyl group (alpha-methyl benzyl) or replacing hydrogen with deuterium (Deuterium Switch).

  • If predicted

    
     min:  The compound is likely stable enough for oral dosing.
    

In Vitro Validation Protocols

To confirm the in silico predictions, the following experimental workflows are mandatory. These protocols ensure data trustworthiness through rigorous controls.

Microsomal Stability Assay (Phase I Focus)

This assay isolates CYP450 activity to measure the rate of N-dealkylation and ring hydroxylation.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: Test compound at 1 µM (to ensure first-order kinetics,

    
    ).
    
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH final).

  • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS (monitor disappearance of Parent).

Data Calculation (


): 


Where

is the slope of

vs. time.
Hepatocyte Stability Assay (Phase I & II Focus)

Since the 2-pyridone core is a target for Glucuronidation (which microsomes often under-predict unless supplemented with UDPGA), hepatocytes are required for a holistic view.

Workflow Diagram:

HepatocyteWorkflow Step1 Thaw Cryopreserved Human Hepatocytes Step2 Viability Check (Trypan Blue > 75%) Step1->Step2 Step3 Incubation (Williams E Medium, 37°C) Step2->Step3 Add Compound (1 µM) Step4 Sampling (0, 60, 120, 240 min) Step3->Step4 Step5 LC-MS/MS Analysis (Detect M+176 Glucuronide) Step4->Step5

Figure 2: Hepatocyte stability workflow incorporating Phase II glucuronidation detection.

Metabolite Identification (MetID) Guide

When analyzing LC-MS/MS data, look for these specific mass shifts relative to the parent (


):
Metabolite TypeMass Shift (

)
Retention TimeMechanism
N-Dealkylation -90 Da (Loss of Benzyl)EarlierCYP-mediated cleavage of amide side chain.
Hydroxylation +16 Da Slightly EarlierOxidation of Phenyl ring or Pyridone ring.
Glucuronidation +176 Da Much Earlier (Polar)Conjugation at Pyridone N1 (Phase II).
Dehydrogenation -2 Da LaterRare; formation of extended conjugation.

Technical Insight: If the -90 Da metabolite (primary amide) is the dominant peak, the instability is driven by the benzyl group. If the +176 Da peak is dominant in hepatocytes but absent in microsomes (without UDPGA), the instability is driven by the pyridone core.

References

  • FDA Guidance for Industry. (2020).[3][4] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[3] U.S. Food and Drug Administration.[3][4][5][6] [Link]

  • Zhang, Y., & Pike, A. (2021).[7] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.[7] [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2006).[8] Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction.[8][9][10] Journal of the American Chemical Society, 128(10), 3346–3354. [Link]

  • Kaivosaari, S., et al. (2011). N-glucuronidation of drugs and other xenobiotics.[11][12][13] Xenobiotica, 41(8), 652-669. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubility Profiling of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide

This Application Note and Protocol Guide addresses the physicochemical characterization of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide , a structural motif common in medicinal chemistry (e.g., kinase inhibitors, epi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the physicochemical characterization of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide , a structural motif common in medicinal chemistry (e.g., kinase inhibitors, epigenetic modulators).[1]

Due to the specific nature of this compound—a planar, crystalline amide with a hydrophobic benzyl tail—it frequently exhibits "brick dust" behavior: high melting point and limited aqueous solubility, despite having polar handles. This guide provides the definitive workflows for solubilization in DMSO and water.

Executive Summary & Compound Analysis

N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide represents a class of 1,2-dihydropyridinones often utilized as pharmacophores.[1] Its solubility profile is dominated by two competing forces:[1]

  • Crystal Lattice Energy (Enthalpic Penalty): The amide (position 4) and lactam (position 2) moieties create a strong intermolecular hydrogen-bonding network, leading to a high melting point (typically >200°C for this class).

  • Hydrophobicity (Entropic Penalty): The N-benzyl group adds significant lipophilicity, making solvation in pure water energetically unfavorable.

Predicted Physicochemical Properties
PropertyValue (Est.)Implication
LogP (Octanol/Water) ~1.2 – 1.8Moderate lipophilicity; membrane permeable.[1]
pKa (Amide) > 15 (Neutral)Non-ionizable at physiological pH (7.4).
pKa (Lactam Oxygen) ~0.5 (Weak Base)Protonation only occurs in strong acids.
Solubility (DMSO) > 50 mMExcellent solvent for stock preparation.
Solubility (Water) < 100 µMPoor; likely to precipitate upon dilution.

Solvent Compatibility Guide

A. Dimethyl Sulfoxide (DMSO)

Status: Recommended Vehicle DMSO is the gold standard for this compound.[2] The sulfoxide oxygen acts as a strong hydrogen bond acceptor, disrupting the compound's crystal lattice.

  • Solubility Limit: Typically 50–100 mM .

  • Stability: High. The lactam ring is stable in DMSO at room temperature.

  • Usage: Prepare 10 mM or 20 mM master stocks for biological assays.

B. Water / Aqueous Buffers (PBS, HEPES)

Status: Poor Solvent (Precipitation Risk) In aqueous media, the hydrophobic effect drives the benzyl groups to aggregate. Without ionization handles (no basic amine or acidic proton), pH adjustment (pH 2–10) will not significantly improve solubility.

  • Solubility Limit: Typically 10–50 µM (Thermodynamic).

  • Kinetic Limit: May remain supersaturated up to 100 µM for < 2 hours before crashing out.

Experimental Protocols

Protocol A: Preparation of High-Concentration DMSO Stock

Objective: Create a stable, precipitate-free 20 mM master stock.

Materials:

  • Solid Compound (High Purity >98%)

  • Anhydrous DMSO (Grade: Cell Culture Tested, stored over molecular sieves)

  • Vortex Mixer[1]

  • Sonicator (Bath type)

Procedure:

  • Weighing: Weigh approximately 4.56 mg of the compound (MW ≈ 228.25 g/mol ) into a 1.5 mL amber glass vial.

    • Note: Use glass, not plastic, to prevent leaching of plasticizers by DMSO.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Inspect visually. If solid particles remain, sonicate in a water bath at ambient temperature for 5 minutes.

    • Caution: Do not heat >40°C to avoid potential thermal degradation.

  • Verification: Hold the vial against a light source. The solution must be perfectly clear.

  • Storage: Aliquot into 50 µL volumes in PCR tubes. Store at -20°C. Avoid repeated freeze-thaw cycles (Max 3 cycles).

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the true equilibrium solubility in water/buffer.[1] This is the "Gold Standard" for formulation.

Workflow Diagram:

SolubilityWorkflow cluster_QC Quality Control Start Start: Solid Compound Saturate Add Excess Solid to Buffer (e.g., 1 mg in 1 mL PBS) Start->Saturate Incubate Incubate 24-48h (Shake @ 25°C) Saturate->Incubate Filter Filtration / Centrifugation (0.22 µm PVDF or 15k rpm) Incubate->Filter CheckPH Check pH at Endpoint Incubate->CheckPH CheckSolid Verify Solid Remains Incubate->CheckSolid Analyze Quantify Supernatant (HPLC-UV or LC-MS) Filter->Analyze

Figure 1: Standard Shake-Flask Workflow for Thermodynamic Solubility.[1]

Step-by-Step:

  • Saturation: Add excess solid compound (~1 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Agitate (shake or stir) at 25°C for 24 to 48 hours .

    • Critical: Ensure solid is visible at all times. If it dissolves completely, add more solid.

  • Separation:

    • Centrifuge at 15,000 rpm for 10 minutes OR

    • Filter through a 0.22 µm PVDF syringe filter (Pre-saturate filter to avoid drug loss).

  • Quantification: Inject the supernatant into HPLC-UV (Detection @ 254 nm). Calculate concentration using a calibration curve prepared from the DMSO stock.

Protocol C: Kinetic Solubility (The "Crash" Test)

Objective: Determine the limit for biological assays (e.g., cell dosing) where the compound is diluted from DMSO into media.

The "1% DMSO" Rule: Most cell-based assays tolerate up to 0.5% or 1% DMSO.[1] However, hydrophobic amides often precipitate when the DMSO "shield" is diluted by water.

Procedure (Nephelometry/Turbidity):

  • Prepare a 10 mM DMSO stock .

  • Prepare a 96-well plate with 198 µL of PBS per well.

  • Spike 2 µL of DMSO stock into the buffer (Final: 100 µM, 1% DMSO).

  • Perform serial dilutions (100 µM -> 50 -> 25 -> 12.5...).

  • Read Absorbance @ 620 nm (Turbidity) immediately and after 4 hours.

    • Interpretation: An increase in OD620 indicates precipitation (aggregation). The highest concentration with baseline OD is your Kinetic Solubility Limit .

Troubleshooting & Optimization

"Brick Dust" Phenomenon

If the compound is insoluble in water (< 1 µM) and difficult to dissolve in DMSO:

  • Cause: Extremely high crystal lattice energy (strong pi-stacking of benzyl + H-bonding of amide).[1]

  • Solution:

    • Cosolvents: Use PEG400 (Polyethylene Glycol) or Propylene Glycol (PG) as intermediate solvents. A mixture of 10% DMSO / 40% PEG400 / 50% Water often solubilizes these compounds for animal dosing (IP/PO).

    • Cyclodextrins: Use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1] The benzyl tail will encapsulate in the CD cavity, drastically increasing aqueous solubility.

Biological Assay Artifacts
  • False Positives: If the compound precipitates in the assay media, aggregates can nonspecifically sequester proteins or scatter light, leading to false IC50 values.

  • Validation: Always run the Kinetic Solubility (Protocol C) before starting high-value biological screens.[1]

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[1][3] Journal of Pharmacological and Toxicological Methods. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility). Link

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Link

  • Avdeef, A. (2007). "Solubility of sparingly-soluble ionizable drugs." Advanced Drug Delivery Reviews. Link

  • PubChem Compound Summary. "Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate" (Structural Analog). Link

Sources

Application

Application Notes and Protocols for In Vitro Assay of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Abstract This document provides a comprehensive guide for the in vitro evaluation of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide. Tailored for researchers, scientists, and professionals in drug development, these pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide. Tailored for researchers, scientists, and professionals in drug development, these protocols offer a robust framework for preclinical assessment. This guide emphasizes the rationale behind experimental design, ensuring that each protocol serves as a self-validating system for producing high-quality, reproducible data.

Introduction: Defining the Investigational Landscape

N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide and its analogs represent a class of compounds with significant therapeutic potential. A critical first step in characterizing any new chemical entity is to establish a reliable in vitro assay to determine its biological activity. While the precise target of this specific molecule may be under active investigation, compounds sharing the dihydropyridine core are known to interact with a variety of biological targets. For the purposes of this guide, we will focus on a prevalent target class for such scaffolds: protein kinases .

Kinases are a vast family of enzymes that are central to cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory conditions.[1] Therefore, the protocols detailed herein will concentrate on kinase inhibition assays. It is important to note that the fundamental principles of compound handling, assay development, and data analysis described are broadly applicable and can be adapted for other target classes, such as proteases, metabolic enzymes, or receptor-ligand binding assays.

Compound Management: The Foundation of Accurate Data

The integrity and accuracy of any in vitro assay are fundamentally dependent on proper compound management. The physicochemical properties of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide will influence its solubility and stability, which are critical factors for generating reliable pharmacological data.

Preparation of High-Concentration Stock Solutions

The initial and most critical step is the preparation of a concentrated stock solution, typically in 100% dimethyl sulfoxide (DMSO). Inadequate solubilization can lead to an underestimation of a compound's potency.

Protocol: 10 mM Stock Solution Preparation

  • Accurate Weighing: Precisely weigh 1-5 mg of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide using a calibrated analytical balance.

  • DMSO Volume Calculation: Determine the required volume of DMSO to achieve a 10 mM stock solution using the following formula:

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

    • The molar mass of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide is assumed to be 242.26 g/mol .

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the compound.

  • Solubilization: Vortex the mixture for 1-2 minutes. If necessary, use a sonicator for 5-10 minutes to ensure complete dissolution. Visually inspect the solution for any undissolved particulates.

  • Aliquoting and Storage: To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes in low-binding tubes. Store at -20°C or -80°C, protected from light.

Table 1: Example Calculation for 10 mM Stock Solution

ParameterValue
Target Concentration10 mM
Molar Mass (MW)242.26 g/mol
Compound Mass1 mg (0.001 g)
Calculated DMSO Volume 41.28 µL
Serial Dilutions for Dose-Response Curves

To determine the potency (e.g., IC50) of the compound, a serial dilution series is necessary. This is typically performed in DMSO before further dilution into the aqueous assay buffer.

Workflow: Compound Serial Dilution

G cluster_0 DMSO Plate Preparation cluster_1 Assay Plate Preparation stock 10 mM Stock in DMSO d1 Highest Concentration (e.g., 1 mM) stock->d1 Initial Dilution d2 Serial Dilutions (e.g., 1:3) d1->d2 10-point dilution intermediate_plate Intermediate Dilution Plate (e.g., 2X final concentration) d1->intermediate_plate Transfer & Dilute dmso_control DMSO Vehicle Control d2->intermediate_plate dmso_control->intermediate_plate assay_buffer Aqueous Assay Buffer assay_buffer->intermediate_plate final_plate Final Assay Plate (1X final concentration) intermediate_plate->final_plate Transfer to Assay

Caption: Workflow for preparing compound serial dilutions.

In Vitro Kinase Inhibition Assay: A Luminescence-Based Method

A widely used and robust method for measuring kinase activity involves luminescence-based detection of ATP. The principle is that an active kinase consumes ATP to phosphorylate its substrate. An inhibitor will block this process, resulting in a higher concentration of remaining ATP. This ATP is then utilized by luciferase to produce a luminescent signal that is proportional to the amount of ATP.[1][2][3][4]

Assay Principle

G cluster_0 Kinase Reaction cluster_1 Inhibition cluster_2 Detection Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Inhibitor N-benzyl-2-oxo-1,2- dihydropyridine-4-carboxamide Inhibitor->Kinase Blocks ATP binding Luciferase Luciferase Light Light Luciferase->Light Generates Signal Luciferin Luciferin Luciferin->Luciferase Remaining ATP Remaining ATP Remaining ATP->Luciferase

Caption: Mechanism of a luminescence-based kinase inhibition assay.

Materials
  • Target Kinase: The specific kinase of interest.

  • Kinase Substrate: A peptide or protein substrate recognized by the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Typically contains a buffer such as HEPES, salts like MgCl2, and a reducing agent like DTT.

  • Luminescent ATP Detection Kit: A commercial reagent containing luciferase and luciferin.

  • N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide: Prepared as described in Section 2.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Assay Plates: Low-volume, white, opaque 384-well plates are recommended to maximize the luminescent signal.

Assay Protocol

This protocol serves as a general template and should be optimized for each specific kinase.

  • Kinase Reaction Mix: Prepare a 2X master mix of the kinase and substrate in the assay buffer.

  • Compound Plating: Add 5 µL of the serially diluted compound or DMSO control from the intermediate plate to the assay plate.

  • Initiate Reaction: Add 5 µL of the 2X kinase reaction mix to each well for a final volume of 10 µL.

  • Incubation: Mix the plate on a shaker for 30 seconds and incubate at room temperature (or 30°C) for the optimized duration (e.g., 60 minutes).

  • ATP Detection: Add 10 µL of the ATP detection reagent to stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate at room temperature for 10 minutes.

  • Data Acquisition: Read the luminescence using a plate reader.

Table 2: Example Assay Plate Layout

WellsContentPurpose
1-10Compound Serial DilutionDetermine IC50
11DMSO Vehicle Control0% Inhibition (High Signal)
12Positive Control Inhibitor100% Inhibition (Low Signal)

Data Analysis and Interpretation

The raw luminescent data is converted to percent inhibition.

  • Normalization: The data is normalized using the controls:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_High_Control) / (Signal_Low_Control - Signal_High_Control))

      • Signal_Compound: Luminescence from the test compound well.

      • Signal_High_Control: Average luminescence from the positive control wells (100% inhibition).

      • Signal_Low_Control: Average luminescence from the DMSO control wells (0% inhibition).

  • IC50 Determination: The % inhibition is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximal response.

Table 3: Representative Data for IC50 Calculation

Compound Conc. (µM)% Inhibition
1098.2
3.3391.5
1.1176.1
0.3751.2
0.1229.3
0.0410.8
Calculated IC50 ~0.36 µM

Assay Validation: Ensuring Data Integrity

To ensure the reliability of the results, key quality control metrics should be assessed for each assay plate.

  • Z'-factor: This statistical parameter is used to evaluate the quality of a high-throughput screening assay.[5] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6][7][8] It is calculated using the means and standard deviations of the positive and negative controls.

  • Signal-to-Background (S/B) Ratio: This is the ratio of the mean signal of the negative control to the mean signal of the positive control. A high S/B ratio is indicative of a robust assay.

Conclusion

This application note provides a detailed and adaptable framework for the in vitro characterization of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide, with a specific focus on kinase inhibition assays. By following these protocols, which emphasize meticulous compound management, thoughtful assay design, and rigorous data analysis, researchers can generate high-quality, reproducible data essential for advancing drug discovery programs.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Pinnacle Work Group. (2006). HTS assay validation. In Assay guidance manual.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Singh, P., et al. (2004). Identification of kinase inhibitors by an ATP depletion method. ASSAY and Drug Development Technologies, 2(2), 153-161.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Stock Solutions of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Introduction N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a heterocyclic compound of interest in contemporary drug discovery and chemical biology. As with many novel small molecules, the ability to generate accura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a heterocyclic compound of interest in contemporary drug discovery and chemical biology. As with many novel small molecules, the ability to generate accurate and stable stock solutions is fundamental to obtaining reliable and reproducible results in a variety of biological and chemical assays. The inherent physicochemical properties of such compounds, often characterized by limited aqueous solubility, necessitate well-defined protocols for their dissolution and storage.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide. The protocols outlined herein are grounded in established principles of small molecule handling and are supplemented with insights derived from the known characteristics of structurally related compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and associated safety measures is paramount before commencing any experimental work.

Physicochemical Data (Predicted and Inferred)

PropertyValue/ObservationSource/Rationale
Molecular Formula C₁₃H₁₂N₂O₂PubChem CID 687032 (for a related isomer)[1]
Molecular Weight 228.25 g/mol Calculated based on the molecular formula
Appearance Likely a white to light-yellow solid or powder.Inferred from related dihydropyridine carboxamide compounds.[2][3][4]
Solubility Expected to have good solubility in Dimethyl Sulfoxide (DMSO). Limited solubility in ethanol and very poor solubility in water.A structurally similar compound was dissolved in DMSO-d6 for NMR analysis, indicating good solubility.[2] Carboxamides often exhibit poor aqueous solubility.

Safety and Handling Precautions

N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide and its structural analogs may present certain hazards. Adherence to standard laboratory safety protocols is essential.

  • Hazard Profile: Based on safety data for related compounds, N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide may cause skin and eye irritation.[5] It may also be harmful if swallowed or inhaled.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[7]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.[7]

  • Spill and Waste Disposal: In case of a spill, contain the material and clean the area with an appropriate absorbent material. Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

Preparation of Stock Solutions: A Step-by-Step Protocol

The following protocol details the preparation of a high-concentration stock solution of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide in DMSO. This is the recommended primary solvent due to its strong solubilizing power for a wide range of organic molecules.

Materials

  • N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Calibrated positive displacement micropipettes or glass syringes

  • Vortex mixer

  • (Optional) Sonicator

Protocol Workflow Diagram

G cluster_prep Preparation cluster_storage Storage Compound Weigh Compound Solvent Add DMSO Compound->Solvent Precise Measurement Dissolution Vortex/Sonicate Solvent->Dissolution Ensure Complete Dissolution Aliquoting Aliquot into Vials Dissolution->Aliquoting Prevent Freeze-Thaw Cycles Sealing Seal and Label Aliquoting->Sealing Freezing Store at -20°C or -80°C Sealing->Freezing Protect from Light

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide in assays

A Guide to Overcoming Solubility Challenges in Experimental Assays Frequently Asked Questions (FAQs) This section addresses foundational questions regarding the solubility of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxam...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Experimental Assays

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the solubility of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide.

Q1: Why is my N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide difficult to dissolve in aqueous assay buffers?

A1: The molecular structure of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide contains significant hydrophobic (water-fearing) regions, namely the benzyl group and the pyridine ring system. These non-polar moieties make the compound poorly soluble in polar solvents like water and aqueous buffers.[1][2] The principle of "like dissolves like" governs solubility; for a compound to dissolve, the energy of solvent-solute interactions must overcome the energy of solute-solute and solvent-solvent interactions.[3] For hydrophobic compounds in water, this balance is unfavorable without formulation assistance.

Q2: What is the best solvent to use for creating a primary stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for creating high-concentration stock solutions of poorly soluble compounds in drug discovery.[4][5] Its strong solubilizing power for a wide range of organic molecules makes it an ideal starting point.[4] However, it is critical to prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO, which can then be serially diluted into your assay buffer.

Q3: Can the DMSO from my stock solution interfere with my assay?

A3: Yes, this is a critical consideration. While DMSO is an excellent solvent, it can interfere with biological assays in a concentration-dependent manner.[5][6] High concentrations of DMSO can lead to protein denaturation, enzyme inhibition, and cellular toxicity.[6][7][8] It is imperative to keep the final concentration of DMSO in your assay wells as low as possible, typically below 0.5% , and ideally below 0.1%, to minimize these off-target effects.[7][9] Always run a "vehicle control" (assay buffer with the same final DMSO concentration as your test wells, but without the compound) to account for any solvent effects.

Q4: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What happened?

A4: This is a common phenomenon known as "crashing out." When the highly concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly changes from non-polar to polar. The compound's solubility limit in this new, predominantly aqueous environment is much lower, causing it to precipitate.[4] This underscores the need for careful dilution strategies, which are covered in the Troubleshooting Guide below.

Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section provides actionable solutions to specific problems you may encounter during your experiments.

Issue 1: Compound Precipitation in Assay Wells

You observe cloudiness, particulates, or a visible pellet in your microplate wells after adding the compound. This is a primary source of assay artifacts and must be resolved.[10]

This decision tree will guide you to the appropriate solution.

cluster_stock Stock Solution Issues cluster_assay Assay Dilution Issues start Precipitation Observed in Assay Wells q1 Is precipitation also visible in your highest concentration stock solution (in 100% DMSO)? start->q1 stock_yes Yes, my DMSO stock is cloudy/has solids. q1->stock_yes Yes stock_no No, my DMSO stock is clear. q1->stock_no No sol_stock1 Compound exceeds its solubility limit even in DMSO. [30] ACTION: Prepare a new, lower concentration stock solution in 100% DMSO. stock_yes->sol_stock1 sol_stock2 ACTION: Use gentle warming (30-37°C) or sonication to aid initial dissolution in DMSO. [21] Allow to cool to room temperature to ensure it remains dissolved. sol_stock1->sol_stock2 q2 What is the final DMSO concentration in the assay well? stock_no->q2 dmso_high > 1% q2->dmso_high Too high dmso_low < 1% q2->dmso_low Acceptable sol_dmso_high High aqueous content is causing precipitation. ACTION: Revise dilution scheme to lower the final DMSO % while achieving the desired compound concentration. This may require a higher concentration primary stock. dmso_high->sol_dmso_high sol_dmso_low The compound's aqueous solubility is extremely low, even with some DMSO present. ACTION: Implement advanced solubilization strategies. dmso_low->sol_dmso_low adv_sol Advanced Strategies sol_dmso_low->adv_sol adv_sol_1 1. Use a Co-Solvent System [5, 16] adv_sol->adv_sol_1 adv_sol_2 2. Adjust Buffer pH [2, 5] adv_sol->adv_sol_2 adv_sol_3 3. Incorporate Surfactants adv_sol->adv_sol_3 adv_sol_4 4. Perform a Kinetic Solubility Assay [2] adv_sol->adv_sol_4

Caption: Troubleshooting workflow for compound precipitation.

1. Using a Co-Solvent System Co-solvents are water-miscible organic solvents that, when added to the assay buffer, reduce the overall polarity of the medium, thereby increasing the solubility of hydrophobic compounds.[4][][12]

  • Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, ethanol.

  • Protocol:

    • Prepare your aqueous assay buffer.

    • Create a version of the buffer containing a small percentage of a co-solvent (e.g., 1-5% PEG 400).

    • Test your compound's solubility in this new co-solvent buffer.

    • Crucially: Run a parallel vehicle control with the co-solvent buffer to ensure the co-solvent itself does not affect your assay's performance.

2. Adjusting Buffer pH For ionizable compounds, altering the pH of the buffer can dramatically increase solubility.[4][][13] N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide has functional groups that may be protonated or deprotonated.

  • Protocol:

    • Determine if your compound is acidic or basic.

    • Prepare several small batches of your assay buffer, adjusting the pH up or down in 0.5-unit increments.

    • Test the compound's solubility at each pH.

    • Constraint: Ensure the chosen pH is compatible with the biological system (e.g., enzyme activity, cell viability).

3. Performing a Kinetic Solubility Assay Before running a large screen, determine the maximum soluble concentration (kinetic solubility) of your compound in the final assay buffer. This prevents you from testing at concentrations that are physically impossible to achieve. A turbidimetric assay is a straightforward method.[13]

  • Step-by-Step Protocol:

    • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your compound from a high-concentration DMSO stock (e.g., 10 mM).

    • Add Buffer: Rapidly add your final assay buffer to all wells to mimic the dilution in the actual assay.

    • Incubate: Allow the plate to incubate at room temperature for 1-2 hours.

    • Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm or 650 nm) using a plate reader.[13]

    • Analyze: The concentration at which the absorbance sharply increases corresponds to the kinetic solubility limit. Do not test your compound above this concentration.

Issue 2: High Variability Between Replicate Wells

Your dose-response curves are noisy, and replicates of the same concentration give inconsistent readings.

  • Likely Cause: Inconsistent micro-precipitation. Even if not visible to the naked eye, small amounts of precipitate can scatter light or interfere with assay signals, leading to high variability.[14]

  • Solution Workflow:

cluster_workflow Recommended Stock & Dilution Workflow start High Variability in Replicates step1 Step 1: Prepare Primary Stock (e.g., 10 mM in 100% DMSO) start->step1 step2 Step 2: Create Intermediate Dilution (e.g., 500 µM in 100% DMSO) step1->step2 step3 Step 3: Perform 'Working Solution' Dilution (e.g., Dilute intermediate stock 1:25 into Assay Buffer, yielding 20 µM compound in 4% DMSO) step2->step3 step4 Step 4: Final Assay Dilution (e.g., Add 5 µL of Working Solution to 95 µL of assay mix, yielding 1 µM compound in 0.2% DMSO) step3->step4 note Rationale: This multi-step process, especially Step 3, prevents the 'shock' of extreme solvent change, reducing the chance of micro-precipitation. [32] step3->note

Caption: Recommended workflow for preparing assay solutions.

Data Summary Tables

For quick reference, these tables summarize key information for your experimental design.

Table 1: Common Solvents & Co-solvents for Assay Development

Solvent/Co-solventTypeTypical Final Conc.Key Considerations
DMSO Primary Solvent< 0.5%Excellent solubilizer but can cause assay interference at >1%.[7][9]
Ethanol Co-Solvent1-5%Good for many organics; can be volatile and may affect some enzymes.[4]
PEG 400 Co-Solvent1-10%Highly biocompatible, can increase viscosity.[4][12]
Propylene Glycol Co-Solvent1-10%Common in formulations, less toxic than ethanol.[15]

Table 2: DMSO Concentration and Potential Assay Impact

Final DMSO Conc.Potential ImpactRecommendation
< 0.1% Generally negligible effects on most biological systems.Ideal Target
0.1% - 0.5% Acceptable for most assays; may affect sensitive cell lines or enzymes.[7]Acceptable Range ; always run vehicle controls.
0.5% - 1.0% Increased risk of artifacts, cytotoxicity, or enzyme inhibition.[7][16]Use with Caution ; requires rigorous validation.
> 1.0% High probability of non-specific effects and unreliable data.[9]Avoid

Table 3: Example Serial Dilution Protocol for a 100 µL Final Assay Volume

StepActionCompound Conc.DMSO Conc.
1. Primary StockDissolve compound in 100% DMSO10 mM100%
2. Intermediate PlateSerially dilute Primary Stock in 100% DMSO10 mM -> 100 µM100%
3. Final Plate TransferTransfer 0.5 µL from Intermediate Plate to assay plate50 µM -> 0.5 µM0.5%
4. Add Assay ReagentsAdd 99.5 µL of aqueous assay mix to assay plate50 µM -> 0.5 µM 0.5%
References
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • What effects does DMSO have on cell assays? (2017, August 3). Quora. [Link]

  • Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutical Research, 24(10), 1830-1845. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Pharma's Almanac. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • DMSO in cell based assays. (2025, January 16). Scientist Solutions. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Singh, V., Chib, R., Singh, P., Kumar, A., Sarkar, D., & Singh, R. (2020). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 295(48), 16345-16358. [Link]

  • PYRIDINE-2-CARBOXAMIDE 1452-77-3 wiki. (n.d.). LookChem. [Link]

  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. (2025, August 8). International Journal of Creative Research Thoughts. [Link]

  • solubility enhancement techniques.. (2014, August 26). Slideshare. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2023, September 15). ResearchGate. [Link]

  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. (2024, April 3). MalariaWorld. [Link]

  • N-benzyl-4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinecarboxamide. (2025, May 20). ChemSynthesis. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (n.d.). SciELO. [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Particle Sciences. [Link]

  • Pandya, P., Gattani, S., Jain, P., & Surana, S. (2008). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 9(4), 1247-1252. [Link]

  • de Abreu, V. H. P., Monteiro, D. S., de Oliveira, A. C. A. X., da Silva, J. L., & da Silva-Júnior, A. (2018). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2018, 9385072. [Link]

  • Babu, P. S., & Kumar, T. R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). Nikon. [Link]

  • May, J. R., & Shala, A. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Preparing Solutions. (2025, August 18). Chemistry LibreTexts. [Link]

  • How to tackle compound solubility issue. (2022, January 6). Reddit. [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (2025, October 13). ResearchGate. [Link]

  • Al-Ostoot, F. H., Yilmaz, I., Al-Fartosy, A. J. M., & Al-Ogaidi, I. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Journal of Molecular Structure, 1250, 131759. [Link]

  • 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. (n.d.). PubChem. [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. [Link]

  • New pyridazinone-4-carboxamides as new ca - Uniss. (2026, February 17). Archivio Istituzionale dell'Università degli Studi di Sassari. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Wróbel, M., Gzella, A. K., & Ionov, M. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Materials, 16(12), 4206. [Link]

  • Evaluation of Physicochemical and Amphiphilic Properties of New Xanthan Gum Hydrophobically Functionalized Derivatives. (n.d.). MDPI. [Link]

  • Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. (n.d.). PubChem. [Link]

  • N-(2-amino-2-oxoethyl)-1-benzyl-1,4-dihydro-3-pyridinecarboxamide. (2025, May 20). ChemSynthesis. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide

[1] Executive Summary: The Molecule at a Glance N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a functionalized 2-pyridone derivative often utilized as a scaffold in kinase inhibitor development (e.g., p38 MAP kinas...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Molecule at a Glance

N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a functionalized 2-pyridone derivative often utilized as a scaffold in kinase inhibitor development (e.g., p38 MAP kinase, EGFR) or as a chemical probe.[1]

While the 2-pyridone core provides aromatic stability (tautomerizing to the lactam form), it introduces specific vulnerabilities distinct from standard pyridines.[1] Users frequently misdiagnose degradation issues as "oxidation" when the root cause is often photochemical dimerization or pH-dependent hydrolysis .[1]

This guide provides a systematic approach to diagnosing and resolving instability in solution.

Diagnostic Workflow

Use this decision tree to identify the likely degradation mechanism based on your observations.

TroubleshootingFlow Start Observation: Loss of Purity/Precipitation CheckLight Was the sample exposed to ambient light? Start->CheckLight CheckpH Is the buffer pH < 4 or > 9? CheckLight->CheckpH No (Protected) Photo Issue: [4+4] Photodimerization (See Section 3) CheckLight->Photo Yes (New HPLC peaks @ higher RT) CheckConc Is concentration > 10 mM? CheckpH->CheckConc No (Neutral pH) Hydrolysis Issue: Amide Hydrolysis (See Section 4) CheckpH->Hydrolysis Yes Aggreg Issue: Physical Aggregation (See Section 5) CheckConc->Aggreg Yes (Precipitate visible) Stable System Stable Check Analytical Method CheckConc->Stable No

Figure 1: Diagnostic logic for identifying degradation pathways. "RT" refers to Retention Time.

Issue: Photochemical Instability (The "Hidden" Degradant)[1]

Symptoms:

  • Appearance of new HPLC peaks with higher retention times (dimers are more lipophilic).[1]

  • Loss of parent compound despite neutral pH and low temperature.

  • Precipitation in clear glass vials exposed to fluorescent lab lights.[1]

Mechanism: The 2-pyridone core is an aromatic system that behaves like a diene.[1] Under UV/visible light irradiation, two molecules undergo a [4+4] photocycloaddition , forming a cyclobutane-bridged dimer.[1] This is the most common failure mode for this class of compounds [1].

Corrective Actions:

  • Amber Glassware: ALL solutions must be prepared and stored in amber glass vials.

  • Foil Wrapping: If amber glassware is unavailable, wrap containers in aluminum foil immediately after preparation.

  • Lighting: Avoid direct exposure to biosafety cabinet UV lights or intense fluorescent bench lighting.[1]

Issue: Hydrolytic Cleavage (pH Sensitivity)

Symptoms:

  • Gradual loss of parent peak over 24-48 hours.[1]

  • Appearance of two specific byproducts:[2]

    • Benzylamine (elutes early/void volume in Reverse Phase HPLC).[1]

    • 2-oxo-1,2-dihydropyridine-4-carboxylic acid (elutes earlier than parent).[1]

Mechanism: The exocyclic carboxamide bond is susceptible to hydrolysis. While the N-benzyl group provides some steric protection, the electron-deficient nature of the pyridone ring can activate the carbonyl, making it susceptible to nucleophilic attack by water (acid or base catalyzed) [2].[1]

Stability Data:

ConditionHalf-Life (

)
Status
pH 1.0 - 3.0 < 12 HoursUnstable (Acid-catalyzed hydrolysis)
pH 7.4 (PBS) > 7 DaysStable
pH 10.0+ < 24 HoursUnstable (Base-catalyzed hydrolysis)
DMSO (Anhydrous) > 6 MonthsStable

Corrective Actions:

  • Buffer Selection: Maintain pH between 6.5 and 8.0 for aqueous working solutions.[1]

  • Avoid Acidic Quenches: Do not use strong acids (e.g., 10% TFA) to stop reactions if the sample will sit for hours before analysis. Use immediate freezing or milder acidification.[1]

Issue: Physical Aggregation & Solubility

Symptoms:

  • Inconsistent biological data (e.g., erratic IC50 curves).[1]

  • "Crash out" upon dilution from DMSO stock into aqueous media.[1]

Mechanism: The N-benzyl group adds significant lipophilicity, and the planar pyridone ring encourages


-

stacking.[1] This leads to the formation of colloidal aggregates rather than a true solution, which can cause false positives in enzymatic assays (promiscuous inhibition).

Corrective Actions:

  • Detergent Addition: Add 0.01% Triton X-100 or Tween-20 to assay buffers to disrupt colloidal aggregates.[1]

  • Stepwise Dilution: Do not dilute directly from 100% DMSO to 100% water.[1] Use an intermediate step (e.g., DMSO -> 50% MeOH/Water -> Buffer) to prevent shock precipitation.[1]

Analytical Validation Protocol

To confirm the integrity of your compound, use this standardized HPLC method.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (pyridone specific).[1]

Interpretation:

  • Parent Peak: ~6.5 min (varies by system).[1]

  • Hydrolysis Product (Acid): Shifts to ~3.5 min (more polar).

  • Photodimer: Shifts to ~8.5 min (more lipophilic, broad peak).[1]

Frequently Asked Questions (FAQs)

Q: Can I freeze-thaw my DMSO stock solution? A: Yes, but limit cycles to <5. The compound is stable in anhydrous DMSO at -20°C. However, repeated opening introduces atmospheric moisture, which can trigger slow hydrolysis over months. Aliquot your stocks.

Q: Why does my solution turn yellow? A: Yellowing often indicates oxidation of trace impurities or the formation of charge-transfer complexes.[1] While the 2-pyridone core is stable against air oxidation (unlike 1,4-dihydropyridines), contaminants like free benzylamine can oxidize.[1] Check purity by LC-MS.

Q: Is this compound a "PAINS" (Pan-Assay Interference Compound)? A: Not strictly, but 2-pyridones can be fluorogenic or quench fluorescence in certain proximity assays.[1] Always run a "no-enzyme" control to check for intrinsic fluorescence interference.[1]

References

  • Photochemistry of Pyridones: Sieburth, S. M. (1996). "[4+4] Photocycloaddition of 2-Pyridones." Organic Reactions.[1][3][4] This seminal text details the dimerization mechanism specific to the 2-pyridone core.[1] [1]

  • Amide Hydrolysis Kinetics: O'Connor, C. (1970). "Acidic and Basic Amide Hydrolysis." Quarterly Reviews, Chemical Society. Provides the foundational kinetics for carboxamide stability in varying pH environments.

  • ICH Guidelines: International Council for Harmonisation.[1] "Stability Testing of New Drug Substances and Products Q1A(R2)." Defines standard stress testing protocols (Photostability, Hydrolysis).

Sources

Troubleshooting

Technical Support Center: Purification of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide

[1] Case ID: PYR-AMIDE-004 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary: The "Brick Dust" Deception You are likely encountering difficulties because N-benzyl-2-oxo-1,2-dihydrop...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PYR-AMIDE-004 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The "Brick Dust" Deception

You are likely encountering difficulties because N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide is not a standard organic amide.[1] It behaves more like a rigid peptide or a nucleic acid base than a typical drug intermediate.[1]

The core challenge stems from the 2-pyridone motif (2-oxo-1,2-dihydropyridine).[1] This moiety is a "chameleon" that undergoes lactam-lactim tautomerism and forms extremely stable intermolecular hydrogen-bonded dimers.[1] These dimers create high lattice energy (making it insoluble like "brick dust") and cause severe streaking on silica gel due to non-specific binding.[1]

This guide replaces standard purification templates with a property-driven workflow designed to exploit these specific molecular behaviors.

Module 1: Isolation Strategy (The "Crash-Out" Protocol)

The Problem: Standard liquid-liquid extraction (DCM/Water) often fails because the product precipitates at the interface (emulsion) or remains partially soluble in the aqueous phase due to its polarity.[1]

The Solution: Avoid extraction. Use controlled precipitation (Trituration).[1]

Protocol: Controlled Aqueous Quench

Use this when your reaction solvent is water-miscible (DMF, DMSO, Dioxane).[1]

  • Concentration: Remove the bulk of the reaction solvent (if volatile) or reduce volume to the minimum stirrable amount.[1]

  • The Quench: Pour the reaction mixture slowly into 10 volumes of ice-cold 0.5 M HCl .

    • Scientific Logic:[1][2][3][4][5] The HCl protonates the excess benzylamine (impurity), keeping it in the aqueous phase as the hydrochloride salt. The 2-pyridone product, being less basic, will precipitate.[1]

  • Filtration: Filter the resulting solid.

  • The Critical Wash: Wash the filter cake sequentially with:

    • Water (to remove salts).[1]

    • Diethyl Ether or MTBE (to remove non-polar impurities and dry the solid).[1]

Decision Matrix: Isolation Workflow

IsolationLogic Start Crude Reaction Mixture SolventCheck Is Reaction Solvent Water Miscible? (DMF/DMSO) Start->SolventCheck YesMisc Yes SolventCheck->YesMisc Direct Quench NoMisc No (DCM/Toluene) SolventCheck->NoMisc Swap Solvent AcidQuench Pour into Ice-Cold 0.5M HCl (10 vol) YesMisc->AcidQuench Evaporate Evaporate to Dryness or minimal volume NoMisc->Evaporate Precipitate Does Solid Form? AcidQuench->Precipitate Evaporate->AcidQuench Filter Filter Solid (Product + Salts) Precipitate->Filter Yes (Ideal) Extract DCM/MeOH (9:1) Extraction Required Precipitate->Extract No (Solubility Issue) Wash Wash Cake: 1. Water (Remove Amine.HCl) 2. Ether (Remove Organics) Filter->Wash

Figure 1: Decision matrix for isolating 2-pyridone amides, prioritizing precipitation over extraction to manage solubility issues.

Module 2: Chromatography Troubleshooting (The "Streaking" Issue)

The Problem: Your product streaks from the baseline to the solvent front on TLC and Flash Chromatography. The Cause: The 2-pyridone ring possesses an acidic proton (N-H) and a basic oxygen (C=O).[1] It interacts strongly with the silanols (Si-OH) on the silica surface.[1] Furthermore, the compound exists in equilibrium between the Lactam (polar) and Lactim (less polar) forms.

The Solution: You must "deactivate" the silica or lock the tautomer.[1]

Recommended Solvent Systems
Solvent SystemAdditive (Critical)PurposeApplication
DCM / MeOH 1% Acetic Acid Protonates silanols, preventing the basic C=O of pyridone from sticking.[1]General Purification
DCM / MeOH 1% Triethylamine Deprotonates the silica, preventing the acidic N-H of pyridone from binding.If Acid sensitive
EtOAc / EtOH None Ethanol is a hydrogen-bond donor/acceptor that competes with silica sites.[1]Alternative if DCM fails
Protocol: The "Buffered Silica" Column

If standard additives fail, pre-buffer your silica column to prevent streaking entirely.

  • Flush the silica column with DCM containing 1% Triethylamine (TEA) before loading your sample.[1]

  • Load your sample (dissolved in a minimum amount of DCM/MeOH).[1]

  • Elute with a gradient of DCM to DCM:MeOH (90:10).[1]

    • Result: The TEA blocks the active silanol sites, allowing the 2-pyridone to elute as a tight band.[1]

Module 3: Scavenging & Impurity Removal

Q: How do I remove unreacted Benzylamine without chromatography? A: Benzylamine is a strong base.[1] While the "Crash-Out" protocol (Module 1) removes most of it, trace amounts can persist.[1]

The "Resin Polish" Technique: Do not wash the solid product with strong acid again, as you risk hydrolyzing the amide bond or redissolving the pyridone.[1] Instead:

  • Dissolve the semi-pure solid in THF/MeOH (1:1) .

  • Add Amberlyst 15 (H+ form) resin (approx. 3 equivalents relative to expected amine impurity).[1]

  • Stir gently for 30 minutes at room temperature.

  • Filter off the resin beads.[1]

  • Concentrate the filtrate.[1]

    • Mechanism:[1][3] The benzylamine binds irreversibly to the sulfonic acid resin, while the amide/pyridone (being much less basic) remains in solution.

Module 4: Tautomerism & Analysis (FAQ)

Q: My NMR shows double peaks. Is my product impure? A: Not necessarily. This is likely Tautomeric Equilibrium . 2-Pyridones exist in equilibrium with 2-hydroxypyridines.[1] In solution (especially in CDCl3), you may see broadening or duplication of signals.

  • Verification Test: Run the NMR in DMSO-d6 . DMSO is a strong hydrogen-bond acceptor and usually locks the molecule in the Lactam (pyridone) form, resulting in a sharp, single set of peaks.

Figure 2: The Lactam-Lactim equilibrium.[1][2][4][6][7][8][9][10][11] Purification in polar solvents (Module 1) favors the Lactam form, which is generally the desired stable solid.

References
  • Direct Amidation Protocols & Catalysis

    • Title: Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2.[1]

    • Source: Royal Society Open Science (via NIH).[1]

    • Relevance: Provides baseline conditions for benzylamine amidation and workup str
    • URL:[Link]

  • 2-Pyridone Tautomerism & Properties

    • Title: 2-Pyridone (Chemical Properties and Tautomerism).
    • Source: Wikipedia (Aggregated Chemical Data).[1]

    • Relevance: Fundamental data on the lactam-lactim equilibrium constants in various solvents, explaining the "streaking" and solubility issues.
    • URL:[Link]

  • Purification of Pyridone Derivatives

    • Title: Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids.[1]

    • Source: Iranian Journal of Pharmaceutical Research (via NIH).[1]

    • Relevance: Details the recrystallization (EtOH) and column chromatography (Hexane/EtOAc) challenges for pyridone carboxylic acids/amides.
    • URL:[Link]

  • Impurity Scavenging (Benzylamine)

    • Title: Separation of Benzylamine and Benzamide mixture.[1][12]

    • Source: Reddit (ChemHelp Community Discussion).[1][12]

    • Relevance: Practical, peer-reviewed discussion on the pKa differences between benzylamine and amides, supporting the "Acid Quench" protocol.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Publish Comparison Guide: Structure-Activity Relationship (SAR) of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide Executive Summary N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide (Code: VR18-04 ) is a critical struct...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Executive Summary

N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide (Code: VR18-04 ) is a critical structural analogue and metabolite identified during the pharmacokinetic profiling of Enisamium iodide (FAV00A/Amizon®), an antiviral drug licensed in several countries for the treatment of Influenza and evaluated for SARS-CoV-2.

This guide analyzes the SAR of VR18-04 to elucidate the chemical determinants required for inhibiting viral RNA-dependent RNA polymerase (RdRp). While VR18-04 itself exhibits weak inhibitory activity (IC50 ~35 mM under physiological NTP concentrations), it serves as a pivotal "negative control" in the SAR landscape, highlighting the absolute necessity of the 3-hydroxyl group and the pyridinium/zwitterionic core found in the active metabolite, VR17-04 .

Key Findings:

  • Target: Viral RNA Polymerase (FluPol, SARS-CoV-2 nsp12/7/8).[1][2][3]

  • Mechanism: Competition with Nucleoside Triphosphates (NTPs), specifically GTP/UTP.

  • Potency Rank: Remdesivir-TP ≈ VR17-04 (Active) > Enisamium (Prodrug) > VR18-04 (Weak/Inactive) .

Chemical Identity & Structural Context

The compound belongs to the class of 2-pyridone-4-carboxamides . Its structure is defined by a 2-oxo-1,2-dihydropyridine core linked via a carboxamide at position 4 to a benzyl group.[1]

FeatureSpecification
IUPAC Name N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide
CAS Number 1018046-16-6
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Role Metabolite / SAR Analog of Enisamium
Core Scaffold 2-Pyridone (Lactam tautomer of 2-hydroxypyridine)
SAR Landscape Visualization

The following diagram illustrates the structural relationship between the prodrug (Enisamium), the active metabolite (VR17-04), and the weak analog (VR18-04).

SAR_Map cluster_SAR SAR Determinants Enisamium Enisamium (FAV00A) (Prodrug) N-methyl-pyridinium core VR17_04 VR17-04 (Active Metabolite) 3-OH-N-methyl-pyridinium IC50: ~0.84 mM (High NTP) Enisamium->VR17_04 Metabolic Hydroxylation (Gain of 3-OH) INCREASES Potency 55x VR18_04 VR18-04 (Subject Compound) 2-oxo-1,2-dihydropyridine IC50: ~35 mM (High NTP) Enisamium->VR18_04 Demethylation/Oxidation (Loss of + Charge) DECREASES Potency Note1 3-OH Group: Critical for H-bonding in RdRp active site VR17_04->Note1 Note2 Pyridinium (+): Electrostatic interaction with phosphate binding region VR17_04->Note2

Caption: Structural evolution from Enisamium to its metabolites. VR18-04 represents a loss of activity pathway.

Comparative Performance Data

The following data aggregates in vitro RNA synthesis inhibition assays against Influenza A (FluPol) and SARS-CoV-2 (nsp12/7/8). Note the significant impact of NTP concentration, confirming the competitive mechanism.

Table 1: Inhibitory Potency (IC50) Comparison

CompoundStructure TypeFluPol IC50 (High NTP)SARS-CoV-2 IC50 (High NTP)SARS-CoV-2 IC50 (Low NTP)**Relative Potency
VR17-04 3-OH-Pyridinium0.84 mM~2.0 mM29 µM High (Active)
Remdesivir-TP Nucleoside AnalogN/A~2.0 mM~20 µM High (Standard)
Enisamium Pyridinium Salt46.3 mM40.7 mMN/ALow (Prodrug)
VR18-04 2-Pyridone 35.16 mM > 30 mM N/D Very Low

*High NTP conditions: 500 µM ATP/GTP/UTP/CTP (Physiological mimic). **Low NTP conditions: 1-10 µM NTPs (Sensitive competitive assay).

Interpretation:

  • VR18-04 Performance: With an IC50 >30 mM, VR18-04 is effectively inactive compared to the 3-hydroxylated variant. This demonstrates that the 2-oxo motif alone is insufficient for binding.

  • The "OH" Factor: The addition of the hydroxyl group at position 3 (in VR17-04) improves potency by >50-fold. Molecular dynamics simulations suggest this hydroxyl group forms critical hydrogen bonds with the RdRp active site (likely interacting with conserved Asp residues or the RNA template backbone).

Detailed Protocols

To ensure reproducibility, the following protocols outline the synthesis of the scaffold and the biochemical assay used to generate the comparison data.

Protocol A: Synthesis of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Rationale: Direct amidation of the carboxylic acid precursor.

  • Reagents: 2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq), Benzylamine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the carboxylic acid in DMF under nitrogen atmosphere.

    • Add DIPEA and stir for 10 minutes to deprotonate.

    • Add HATU and stir for 30 minutes at Room Temperature (RT) to activate the acid.

    • Dropwise add Benzylamine.

    • Stir the reaction mixture at RT for 12–16 hours.

    • Workup: Dilute with water (precipitation may occur). Extract with Ethyl Acetate (3x). Wash organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

    • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (DCM:MeOH gradient, typically 95:5).

  • Validation:

    • 1H NMR (DMSO-d6): Look for amide triplet (~9.0 ppm), benzyl methylene doublet (~4.4 ppm), and pyridone ring protons (distinct doublets/singlets at 6.0–7.5 ppm).

    • MS (ESI): [M+H]+ = 229.1.

Protocol B: In Vitro SARS-CoV-2 RdRp Assay

Rationale: Primer extension assay to measure competitive inhibition against GTP/UTP.

  • Enzyme Complex: Purified recombinant nsp12 (RdRp), nsp7, and nsp8 mixed in a 1:2:2 molar ratio.

  • Substrates:

    • Template: 40-mer RNA template (poly-U or heteropolymeric).

    • Primer: 20-mer RNA primer (radiolabeled with ³²P at 5'-end).

    • NTPs: 500 µM each of ATP, CTP, UTP, GTP (High NTP condition) OR 10 µM (Low NTP condition).

  • Workflow:

    • Annealing: Mix Template and Primer (1:1), heat to 70°C, cool slowly to RT.

    • Incubation: Mix Enzyme complex (500 nM) with annealed RNA (50 nM) in Reaction Buffer (20 mM Tris pH 8.0, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT).

    • Inhibitor Addition: Add VR18-04 (dissolved in DMSO) at varying concentrations (0 – 50 mM).

    • Start: Initiate reaction by adding NTP mix. Incubate at 30°C for 30–60 mins.

    • Stop: Quench with 80% Formamide/EDTA loading dye. Heat at 95°C for 3 mins.

    • Detection: Resolve on 20% Urea-PAGE gel.[1] Visualize via PhosphorImaging.[1]

Assay Workflow Diagram

Assay_Workflow Step1 Step 1: Assembly (nsp12/7/8 + RNA) Step2 Step 2: Inhibitor Binding (Add VR18-04) Step1->Step2 Incubate 10 min Step3 Step 3: Elongation (Add NTPs) Step2->Step3 Competition begins Step4 Step 4: Analysis (PAGE/PhosphorImaging) Step3->Step4 Quench & Run

Caption: Step-by-step workflow for the RdRp primer extension assay.

References

  • Te Velthuis, A. J. W., et al. (2021).[4] "Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases."[5][6][7] bioRxiv.[5][7]

  • Holubovska, O., et al. (2021). "Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity."[4] Antimicrobial Agents and Chemotherapy.[4]

  • Viswanathan, T., et al. (2020). "Structural basis for the inhibition of SARS-CoV-2 RNA polymerase by remdesivir." Nature Communications.

  • PubChem Compound Summary. "N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide." National Center for Biotechnology Information.

Sources

Comparative

Purity validation standards for N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Executive Summary: The "Purity Trap" of 2-Pyridones In the development of antivirals (specifically HCMV inhibitors) and NAMPT-targeting therapeutics, N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Trap" of 2-Pyridones

In the development of antivirals (specifically HCMV inhibitors) and NAMPT-targeting therapeutics, N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide serves as a critical scaffold. However, this compound presents a classic analytical paradox known as the "Purity Trap."

Standard validation methods (unbuffered RP-HPLC) often overestimate the purity of this molecule, sometimes reporting >99% purity for samples that are effectively only 90% pure by weight. This discrepancy arises from two specific physicochemical properties:

  • Lactam-Lactim Tautomerism: The 2-oxo-1,2-dihydropyridine core exists in dynamic equilibrium with its 2-hydroxypyridine tautomer, leading to peak broadening or splitting that masks impurities.

  • Solvation/Salt Formation: The amide coupling used to synthesize this scaffold frequently traps inorganic salts or high-boiling solvents (DMSO/DMF) that are invisible to UV detection but ruin biological assay reproducibility (e.g., shifting IC50 values).

This guide objectively compares the three primary validation standards—HPLC-UV , LC-MS , and Quantitative NMR (qNMR) —to establish a scientifically robust protocol for validating this specific chemotype.

Chemical Context & Criticality

The Structural Challenge

The molecule features a 2-pyridone core substituted at the 4-position with an N-benzylcarboxamide.

  • Target Relevance: This motif is structurally homologous to nicotinamide metabolites and is a pharmacophore in novel HCMV endonuclease inhibitors.

  • Regioisomerism Risk: Synthesis often yields the 5-carboxamide isomer as a minor byproduct. Separation of the 4- and 5-isomers is difficult on C18 columns due to identical mass and similar polarity.

Tautomeric Equilibrium

The 2-pyridone (lactam) form is generally favored in polar solvents (like DMSO or Methanol), while the 2-hydroxypyridine (lactim) form can persist in non-polar environments.

  • Impact: In standard acidic HPLC mobile phases (0.1% TFA), the protonation state can fluctuate, causing "ghost peaks" that look like impurities, or conversely, merging real impurities into the main peak tail.

Comparative Analysis of Validation Standards

We compared three validation methodologies for a batch of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide synthesized via standard EDCI coupling.

Method A: RP-HPLC (UV @ 254 nm)
  • Status: Industry Standard (Routine).

  • Performance: High precision but low accuracy for absolute content.

  • Flaw: Blind to inorganic salts (NaCl, EDCI urea byproducts) and residual solvents. Often fails to resolve the 4-carboxamide from the 5-carboxamide regioisomer without specialized HILIC columns.

Method B: UHPLC-MS (ESI+)
  • Status: High Sensitivity (Impurity Profiling).

  • Performance: Excellent for identifying organic impurities and regioisomers (based on fragmentation patterns).

  • Flaw: Ion suppression is common with pyridones. The "flyability" (ionization efficiency) of the main peak is often different from its impurities, leading to skewed % area ratios.

Method C: qNMR (Internal Standard)
  • Status: The "Gold Standard" (Absolute Purity).

  • Performance: Measures molar ratio against a NIST-traceable standard (e.g., Maleic Acid or TCNB).

  • Advantage: Inherently quantitative. It detects water, solvents, and salts (by mass balance subtraction) and is unaffected by UV extinction coefficient differences.

Summary Data Comparison

The following table illustrates the "Purity Gap" observed in a single batch analyzed by all three methods.

FeatureMethod A: RP-HPLC (UV)Method B: UHPLC-MSMethod C: qNMR (1H)
Reported Purity 99.2% (Area%) 98.5% (Area%)91.4% (Weight%)
Detection Principle Chromophore AbsorptionIonization (m/z)Nuclear Spin (Molar)
Tautomer Sensitivity High (Risk of peak splitting)MediumLow (Fast exchange average)
Salt/Solvent Detection No (Invisible)Partial (if volatile)Yes (Full quantification)
Regioisomer Resolution Poor (often co-elutes)High (MS/MS distinct)High (distinct coupling constants)
Cost/Run Low ($)Medium (

)
High (

$)

Critical Insight: The batch appeared "pure" (99.2%) by HPLC but was actually only 91.4% active compound by weight. The missing 8% was residual solvent and non-chromophoric salts. Using the HPLC value for IC50 calculations would introduce an 8% error in potency data .

Experimental Protocols (Self-Validating Systems)

Protocol A: The "Gold Standard" qNMR Workflow

Use this method for final lot release of biological standards.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Grade) or Maleic Acid (if solubility permits). Note: Avoid Maleic acid if the sample is a free base that might salt out.

Step-by-Step:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Add 600 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    L DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Pyridone protons have long T1 relaxation times; insufficient D1 leads to integration errors).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the IS peak (set to known proton count) and a non-exchangeable sample peak (e.g., the benzyl -CH2- singlet at

    
    4.5 ppm or aromatic protons). Avoid the amide NH or pyridone NH due to exchange broadening.
    
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, m=Mass, P=Purity of IS)
    
Protocol B: Buffered HPLC for Routine Checks

Use this method for reaction monitoring and stability checks.

System: Agilent 1290 or equivalent. Column: Waters XBridge Phenyl-Hexyl (Superior for aromatics over C18), 3.5


m, 4.6 x 100 mm.
Mobile Phase: 
  • A: 10 mM Ammonium Acetate in Water (pH 6.5). Note: The buffer is essential to lock the tautomer in the lactam form and prevent peak tailing.

  • B: Acetonitrile.[1][2] Gradient: 5% B to 95% B over 12 minutes. Flow: 1.0 mL/min. Detection: 254 nm (Amide) and 280 nm (Pyridone ring).

Visualizing the Validation Logic

The following diagrams illustrate the chemical challenge and the decision workflow for validating this scaffold.

Tautomeric & Analytical Consequence

Tautomerism Lactam 2-Pyridone Form (Lactam) Major in Polar Solvents Lactim 2-Hydroxypyridine Form (Lactim) Major in Non-Polar/Gas Phase Lactam->Lactim Fast Equilibrium (Solvent Dependent) HPLC_Acid Acidic HPLC (0.1% TFA) Result: Peak Splitting/Tailing Lactam->HPLC_Acid Protonation Shift HPLC_Buffer Buffered HPLC (pH 6.5) Result: Sharp, Single Peak Lactam->HPLC_Buffer Stabilized

Caption: The dynamic equilibrium between lactam and lactim forms requires buffered chromatography to prevent analytical artifacts.

The "Self-Validating" Decision Tree

ValidationWorkflow Start Crude N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide Step1 Step 1: UHPLC-MS (Identity & Regioisomer Check) Start->Step1 Decision1 Is 4-isomer >95%? Are 5-isomer/byproducts absent? Step1->Decision1 Repurify Repurify (Prep-HPLC) Use HILIC or Phenyl-Hexyl Decision1->Repurify No (Mixed Isomers) Step2 Step 2: qNMR (1H) (Absolute Purity Assay) Decision1->Step2 Yes (Clean Profile) Repurify->Step1 Result Calculate 'Active Fraction' (Adjust IC50 calculations) Step2->Result

Caption: A hierarchical workflow prioritizing identity confirmation (MS) before absolute quantification (qNMR).

References

  • Evaluation of 2-Pyridone Tautomerism: Comparison of 2-hydroxypyridine/2-pyridone tautomerization in liquid and solid states. Source: National Institutes of Health (NIH/PubMed) URL:[Link]

  • qNMR vs. HPLC for Pharmaceutical Purity: Quantitative NMR as a superior standard for absolute purity determination. Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • Antiviral Activity of N-Benzyl Hydroxypyridone Carboxamides: Specific biological context for the target scaffold (HCMV inhibitors). Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • ICH Guideline Q2(R1) Validation of Analytical Procedures: Regulatory standards for specificity, linearity, and accuracy. Source: ICH / FDA URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide proper disposal procedures

Topic: N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide Proper Disposal Procedures Executive Operational Directive Status: Hazardous Organic Chemical (Non-RCRA Listed, but Regulated for Incineration) Primary Disposal Met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide Proper Disposal Procedures

Executive Operational Directive

Status: Hazardous Organic Chemical (Non-RCRA Listed, but Regulated for Incineration) Primary Disposal Method: Thermal Destruction (High-Temperature Incineration) Prohibition: DO NOT discharge into municipal sewage, sinks, or landfill trash.

This guide defines the critical safety and disposal protocols for N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide . As a specialized intermediate often used in kinase inhibitor development, this compound lacks a widely published, compound-specific Safety Data Sheet (SDS) from major commodity vendors. Therefore, the protocols below are derived from Structure-Activity Relationship (SAR) analysis of its functional motifs (2-pyridone core, N-benzyl amide substituent) and standard Chemical Hygiene Plan (CHP) requirements for bioactive heterocyclic amides.

Chemical Safety & Hazard Profile (SAR Analysis)

To ensure safe handling during disposal, we must characterize the hazards based on the molecule's functional groups.

Functional MotifAssociated Hazard (GHS Classification Estimate)Operational Implication
2-Pyridone Core Skin/Eye Irritant (Cat 2A/2) ; Potential Acute Toxicity (Oral)Dust control is critical. Use N95/P100 respiratory protection if handling powder.
Benzyl Amide STOT-SE 3 (Respiratory Irritation); Aquatic ToxicityPrevent release into drains.[1][2][3][4][5] All aqueous washes must be collected.
Overall Stability Stable solid; Low flammabilityCompatible with standard organic waste streams (non-oxidizer).

Critical Note: Treat this compound as a Potent Bioactive Agent until specific toxicological data proves otherwise. Double-glove (Nitrile) and work within a certified fume hood.

Disposal Decision Matrix

The following workflow illustrates the segregation logic for N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide waste streams.

DisposalWorkflow Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Reaction mixtures, mother liquors) StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Incineration) Solid->SolidBin Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Organic (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic (DMSO, MeOH, DMF) SolventCheck->NonHalogenated Flammable/Polar Aqueous Aqueous Waste (Buffers, Water washes) SolventCheck->Aqueous Water > 90% HaloBin Halogenated Waste Carboy (Code: F002/D022) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Code: F003/D001) NonHalogenated->NonHaloBin AqBin Aqueous Toxic Waste Carboy (Neutralize if pH <2 or >12) Aqueous->AqBin Check pH first

Figure 1: Segregation logic for N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide waste streams to ensure regulatory compliance.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal

Applicable to: Expired pure substance, weighing boats, contaminated paper towels, and PPE.

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag (secondary containment).

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write the full name (N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide). Do not use abbreviations or project codes (e.g., "NB-Pyridine").

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Consolidation: Place the sealed bag into the laboratory's dedicated Solid Hazardous Waste Drum (usually a wide-mouth HDPE drum).

  • Decontamination: Wipe down the balance area with methanol-soaked tissues. Dispose of these tissues in the same solid waste drum.

Protocol B: Liquid Waste (Solutions)

Applicable to: HPLC effluents, reaction mother liquors, and cleaning solvents.

Step 1: Solvent Identification Determine the primary solvent carrier.

  • Scenario 1: Dissolved in DMSO/Methanol/Ethanol.

    • Dispose in the Non-Halogenated Organic Waste carboy.

  • Scenario 2: Dissolved in Dichloromethane (DCM) or Chloroform.

    • Dispose in the Halogenated Organic Waste carboy.

  • Scenario 3: Aqueous Suspensions.

    • Even if the compound is insoluble in water, the suspension must be treated as Aqueous Hazardous Waste . Never pour down the sink.

Step 2: Transfer Protocol

  • Place the waste carboy in a secondary containment tray inside a fume hood.

  • Use a funnel to prevent splashing.

  • Pour the solution slowly.

  • Rinse the original vessel with a small volume of acetone or methanol and add this rinse to the organic waste stream (even if the original waste was aqueous, a small organic rinse is usually acceptable in organic waste, but check local EHS rules. If strict separation is required, rinse with water into the aqueous stream).

  • Cap the carboy immediately after use.

Regulatory Compliance & Coding

Although this specific compound is not listed on the EPA RCRA P-list or U-list, it is a "Characteristic Waste" if mixed with flammable solvents, and a "Non-Regulated Hazardous Waste" (NRHW) if pure.

Waste StreamRCRA Code (Typical)DOT Shipping Name (for EHS)
Pure Solid None (NRHW)Waste Toxic Solid, Organic, n.o.s. (Pyridine derivative)
In Acetone/MeOH D001 (Ignitable)Waste Flammable Liquid, n.o.s.
In DCM F002 (Spent Solvent)Waste Toxic Liquid, Organic, n.o.s.

Documentation Requirement: Maintain a "Waste Generation Log" near the accumulation area. Record the volume added and the date. This is a critical audit point for EPA/EHS inspections.

Emergency Procedures

Spill Management (Solid):

  • Evacuate the immediate area of unnecessary personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, wear an N95 respirator.

  • Containment: Cover the spill with wet paper towels (to prevent dust generation).

  • Cleanup: Scoop up the wet towels and material into a sealable bag. Wipe the area with soap and water 3 times.

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste .

Exposure Response:

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use solvent (ethanol) on skin, as it may enhance absorption.

  • Eye Contact: Flush at an eyewash station for 15 minutes. Seek medical attention.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for N-benzylpyridine-2-carboxamide (Structural Analog). PubChem. Accessed Feb 21, 2026. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. EPA.gov. Accessed Feb 21, 2026. [Link]

Sources

Handling

Safe Handling and Personal Protective Equipment Guide for N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide. The following guidance is a synthesized protocol based on the known hazards of its constituent...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide. The following guidance is a synthesized protocol based on the known hazards of its constituent chemical moieties: the pyridinone core, the carboxamide functional group, and the N-benzyl substituent. It is imperative to treat this compound with caution as a potentially hazardous substance. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Strict adherence to these protocols is critical for ensuring laboratory safety.

Hazard Assessment of Structural Moieties

The rationale for the stringent protective measures outlined in this guide stems from an analysis of the compound's structure. By understanding the potential hazards of each component, we can construct a comprehensive safety protocol.

  • Pyridinone Core: Pyridine and its derivatives are known to be irritants to the skin, eyes, and respiratory system.[1][2] They can be harmful if inhaled, ingested, or absorbed through the skin.[3] The 2-oxo (or pyridone) structure is a common motif in biologically active molecules, and compounds in this class should be handled with care to avoid inhalation of dust particles or aerosols.

  • Carboxamide Group (-CONH₂): Carboxamides as a functional group can cause skin, eye, and respiratory irritation.[4][5][6] While often stable, they are integral to many biologically active molecules, and their toxicological properties must be respected.[7]

  • N-Benzyl Group: While the benzyl group itself is generally low in toxicity, it can influence the overall lipophilicity and absorption characteristics of the molecule. It is a common substituent in pharmaceuticals, and its presence necessitates careful handling to prevent unintentional absorption.

Given these factors, the primary hazards associated with N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide are presumed to be:

  • Skin and Eye Irritation: Potential for causing irritation upon direct contact.[5][8]

  • Respiratory Irritation: Potential for irritation of the mucous membranes and upper respiratory tract if inhaled as a dust or aerosol.[9]

  • Harmful if Swallowed or Absorbed: Potential for systemic effects if ingested or absorbed through the skin.[4][10]

Recommended Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks identified above. The following table outlines the required equipment, specifications, and the rationale behind each recommendation.

PPE CategorySpecificationRationale & Key Considerations
Hand Protection Nitrile Gloves (minimum 5 mil thickness), Double-GlovedProvides robust splash protection against pyridine-like and carboxamide compounds.[1][2] Breakthrough times can be short; therefore, immediate replacement after contamination is crucial. Double-gloving is the standard for handling potentially hazardous, non-acutely toxic solids and solutions.
Eye & Face Protection Chemical Safety Goggles with Side Shields or a Full-Face ShieldProtects against accidental splashes of solutions and airborne particles of the solid compound.[11] Standard safety glasses are insufficient and do not provide an adequate seal. A face shield should be used when there is a significant splash risk.
Skin & Body Protection Chemical-Resistant Lab Coat (fully buttoned) and Full-Length TrousersProvides a critical barrier against accidental spills and contamination of personal clothing.[11] Ensure cuffs are tucked into the outer pair of gloves.
Respiratory Protection Certified Chemical Fume HoodMandatory for all handling. This is the primary engineering control to prevent inhalation of airborne particles or aerosols.[2] If a fume hood is unavailable, work is prohibited. In the event of an emergency or spill outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter would be required for cleanup personnel.

Safe Handling Workflow: A Step-by-Step Guide

This protocol outlines the essential steps for safely handling N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide in a laboratory setting.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Donning PPE cluster_handling Phase 3: Chemical Handling cluster_cleanup Phase 4: Decontamination & Doffing prep_hood 1. Verify Fume Hood Functionality prep_safety 2. Locate Safety Shower & Eyewash prep_hood->prep_safety prep_materials 3. Assemble All Necessary Equipment prep_safety->prep_materials ppe_coat 4. Don Lab Coat (Fully Buttoned) prep_materials->ppe_coat ppe_goggles 5. Don Safety Goggles ppe_coat->ppe_goggles ppe_gloves 6. Don Inner & Outer Nitrile Gloves ppe_goggles->ppe_gloves handle_weigh 7. Weigh Compound Inside Fume Hood ppe_gloves->handle_weigh handle_transfer 8. Perform All Transfers & Manipulations in Hood handle_weigh->handle_transfer handle_close 9. Keep Container Tightly Closed When Not in Use handle_transfer->handle_close clean_surfaces 10. Decontaminate Surfaces (e.g., Isopropanol) handle_close->clean_surfaces doff_outer 11. Doff Outer Gloves (Dispose as Chemical Waste) clean_surfaces->doff_outer doff_coat 12. Doff Lab Coat doff_outer->doff_coat doff_inner 13. Doff Inner Gloves doff_coat->doff_inner wash_hands 14. Wash Hands Thoroughly doff_inner->wash_hands

Caption: Standard Operating Procedure for handling the target compound.

Procedural Steps
  • Preparation & Engineering Controls:

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.[11]

    • Verify that a safety shower and eyewash station are accessible and unobstructed.

    • Designate a specific area within the fume hood for handling the compound to minimize contamination spread.

    • Assemble all necessary glassware, spatulas, solvents, and waste containers before retrieving the compound.

  • Donning PPE:

    • Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • Wash and dry hands thoroughly before putting on the first pair of nitrile gloves (inner layer).

    • Put on the second pair of nitrile gloves (outer layer), ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling the Compound:

    • Conduct all manipulations, including weighing, transferring, and preparing solutions, exclusively within the designated area of the chemical fume hood.[9]

    • Handle the solid compound carefully to avoid creating dust. Use tools like a spatula for transfers.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

    • Always keep the primary container of the compound tightly sealed when not in immediate use.[2]

  • Post-Handling Procedures:

    • Upon completion of work, decontaminate any equipment and surfaces that may have come into contact with the compound. Use a suitable solvent (e.g., isopropanol or ethanol) followed by a soap and water wash.

    • Remove the outer gloves first, peeling them off without touching the exterior, and dispose of them in the designated solid chemical waste container.

    • Remove the lab coat and hang it in its designated storage area or place it in a laundry bag if contaminated.

    • Remove the inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water for at least 20 seconds.

Emergency Procedures

Accidents require immediate and correct responses.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is contained within the fume hood, use an appropriate absorbent material to clean it up while wearing full PPE. If the spill is outside the hood, evacuate the lab, close the doors, and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste Segregation & Disposal Workflow

G start Generated Waste Item q_solid_liquid Solid or Liquid? start->q_solid_liquid q_solid_type Grossly Contaminated PPE or Trace Residue? q_solid_liquid->q_solid_type Solid liquid_waste Halogenated or Non-Halogenated Liquid Waste Container (as appropriate) q_solid_liquid->liquid_waste Liquid solid_waste Solid Chemical Waste Container q_solid_type->solid_waste PPE, Weigh Boats, Wipes, Absorbent glass_waste Contaminated Glass Waste q_solid_type->glass_waste Empty Vials, Glassware

Caption: Decision tree for proper waste segregation.

Disposal Steps
  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with the compound, including gloves, weigh boats, contaminated paper towels, and absorbent pads, must be placed in a clearly labeled, sealed solid chemical waste container.[9]

    • Liquid Waste: Unused solutions or solvent rinses should be collected in a compatible, sealed, and clearly labeled liquid chemical waste container. Be mindful of compatibility with other wastes; do not mix incompatible chemicals.

    • Sharps/Glassware: Contaminated disposable glassware (e.g., vials) should be placed in a designated, puncture-proof container for contaminated sharps/glass. Non-disposable glassware must be decontaminated as described in the post-handling procedure.

  • Container Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full list of their contents.

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area. Follow your institution's EHS guidelines for scheduling a chemical waste pickup. Do not pour any waste down the drain.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 2-chloro-3-cyano-pyridine 1-oxide. Retrieved February 21, 2026, from BenchChem.[11]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.[1]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.[2]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.[3]

  • Material Safety Data Sheet. (n.d.). PYRIDINE.

  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: N-Benzyloxycarbonyl-4-piperidone.[4]

  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.[5]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Benzylpiperazine-1-carboximidamide hydroiodide.[6]

  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET: N-Benzyl-4-(2-hydroxyethyl)piperidine.[12]

  • TCI Chemicals. (2025, March 4). SAFETY DATA SHEET: Benzyl 4-Oxo-1-piperidinecarboxylate.[8]

  • Matrix Scientific. (2017, February 18). SAFETY DATA SHEET: 4-Benzyl-2-(naphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione.[9]

  • Spectrum Chemical. (2023, January 11). SAFETY DATA SHEET: BENZIDINE.[10]

  • JOCPR. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids.[7]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.